methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate
Brand Name: Vulcanchem
CAS No.: 112289-92-6
VCID: VC0133024
InChI: InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)/t25-,34-,35-,36-,37-,38-,39-,40-,41-,45+,46+/m1/s1
SMILES: CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C
Molecular Formula: C₄₆H₅₂N₂O₁₇
Molecular Weight: 904.91

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate

CAS No.: 112289-92-6

Cat. No.: VC0133024

Molecular Formula: C₄₆H₅₂N₂O₁₇

Molecular Weight: 904.91

* For research use only. Not for human or veterinary use.

methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate - 112289-92-6

Specification

CAS No. 112289-92-6
Molecular Formula C₄₆H₅₂N₂O₁₇
Molecular Weight 904.91
IUPAC Name methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate
Standard InChI InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)/t25-,34-,35-,36-,37-,38-,39-,40-,41-,45+,46+/m1/s1
SMILES CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[...]-oxan-4-yl]oxypropanoate
Molecular FormulaC₄₃H₅₃NO₁₉
Molecular Weight947.87 g/mol
Structure DescriptionA glycosidic structure containing multiple acetyl groups and a phthalimide moiety.

Structural Features

The compound contains several notable structural components:

  • Glycosidic Backbone: The molecule features two sugar-like oxane rings with stereochemical specificity at multiple chiral centers.

  • Acetyl Groups: Multiple acetyl groups provide stability and hydrophobic characteristics to certain regions of the molecule.

  • Phthalimide Moiety: This portion contributes to the molecule’s potential biological activity due to its aromatic and electron-withdrawing properties.

  • Benzyl Ether Groups: These groups enhance the lipophilicity of the compound.

Potential Applications

  • Pharmaceutical Research:

    • The presence of a phthalimide group suggests potential applications in drug development, particularly as a precursor for biologically active compounds.

    • The glycosidic structure may mimic natural substrates in enzymatic processes.

  • Biochemical Studies:

    • Could serve as a probe for studying carbohydrate-protein interactions due to its sugar-like moieties.

  • Synthetic Chemistry:

    • The compound’s complex structure makes it a candidate for exploring synthetic methodologies involving glycosidic linkages and stereoselective reactions.

Challenges in Research

  • Synthesis:

    • The compound’s synthesis involves multiple stereoselective steps and protection/deprotection strategies for hydroxyl groups.

  • Characterization:

    • Advanced techniques such as NMR (nuclear magnetic resonance), LC-MS (liquid chromatography-mass spectrometry), and X-ray crystallography are required to confirm its structure.

Research Findings

While specific biological activities or uses for this compound were not identified in the provided data, structurally similar compounds have been explored for:

  • Enzyme inhibition studies.

  • Anti-inflammatory or antimicrobial activities.

  • Use as intermediates in the synthesis of complex natural products.

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